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Introduction
ARV-393 is an investigational, orally bioavailable small molecule classified as a PROteolysis

TArgeting Chimera (PROTAC) designed to selectively target and degrade the B-cell lymphoma

6 (BCL6) protein.[1] Developed by Arvinas Inc., ARV-393 represents a novel therapeutic

approach for hematologic malignancies, particularly non-Hodgkin's lymphoma (NHL), where

BCL6 is a key oncogenic driver.[1][2] This document provides a comprehensive technical

overview of ARV-393, including its mechanism of action, preclinical data, and ongoing clinical

development.

Core Mechanism of Action: Targeted Protein
Degradation
ARV-393 operates through the PROTAC mechanism, a novel therapeutic modality that utilizes

the cell's own ubiquitin-proteasome system to eliminate target proteins.[3] As a

heterobifunctional molecule, ARV-393 consists of three key components: a ligand that binds to

the BCL6 protein, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker

connecting these two moieties.[2][4]

The mechanism of action unfolds as follows:
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Ternary Complex Formation: ARV-393 simultaneously binds to both the BCL6 protein and

the CRBN E3 ligase, forming a ternary complex.[5]

Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to transfer

ubiquitin molecules to the BCL6 protein.

Proteasomal Degradation: The polyubiquitinated BCL6 is then recognized and degraded by

the 26S proteasome.[5]

Catalytic Cycle: After degradation of the target protein, ARV-393 is released and can engage

another BCL6 protein, enabling a catalytic cycle of degradation.[5]

This approach of targeted protein degradation offers potential advantages over traditional

inhibition, including the ability to target proteins previously considered "undruggable" and the

potential for a more profound and durable biological effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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